Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
Description
Systematic Nomenclature and Molecular Formula Analysis
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a synthetic organic compound classified as a carbamate derivative. Its systematic IUPAC name is derived from the parent benzylcarbamate structure, with substituents introduced at specific positions. The molecular formula C₁₃H₁₉ClN₂O₂ indicates the presence of 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 270.76 g/mol , aligning with its structural complexity.
| Property | Value/Description |
|---|---|
| CAS Number | 439116-15-1 |
| SMILES Code | O=C(OC(C)(C)C)NCC1=CC=C(Cl)C=C1CN |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 270.76 g/mol |
| Key Functional Groups | Carbamate, benzylamine, tert-butyl |
The compound’s structure comprises:
- A tert-butyl carbamate group (protecting group) attached to a benzyl moiety.
- A 4-chloro substituent on the benzene ring.
- An aminomethyl group at the 2-position of the benzyl ring.
This arrangement suggests potential applications in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules.
Three-Dimensional Conformational Analysis Using X-Ray Crystallography
X-ray crystallography is a critical technique for resolving the three-dimensional structure of small molecules. However, no reported crystal structures exist for this compound in publicly available databases (e.g., Cambridge Structural Database).
Challenges in Crystallization
- Molecular Flexibility : The presence of a benzylamine side chain and tert-butyl group may introduce conformational flexibility, complicating crystallization.
- Hydrogen Bonding : The aminomethyl group could engage in intermolecular hydrogen bonds, potentially stabilizing amorphous forms over crystalline arrangements.
General X-Ray Crystallography Workflow
- Sample Preparation : High-purity crystalline samples are required. Common methods include vapor diffusion or hanging-drop crystallization.
- Data Collection : Synchrotron or in-house X-ray sources are used to generate diffraction patterns.
- Structure Determination : Software like SHELX or Phenix resolves atomic coordinates from diffraction data.
While no specific data is available for this compound, the absence of reported structures highlights the need for targeted crystallization efforts.
Spectroscopic Characterization: NMR (¹H, ¹³C) and Mass Spectrometry Data
Spectroscopic techniques provide critical insights into molecular structure, but detailed data for this compound remains limited.
¹H NMR and ¹³C NMR Hypothetical Analysis
| Region | Expected ¹H NMR Signals (δ ppm) | ¹³C NMR Signals (δ ppm) |
|---|---|---|
| tert-Butyl | 1.2–1.4 (s, 9H) | 28–30 (C-CH₃) |
| Carbamate | 5.0–5.5 (s, 1H, NH) | 150–160 (C=O) |
| Benzyl | 7.2–7.8 (m, 3H, Ar-H) | 120–140 (Ar-C) |
| Aminomethyl | 2.8–3.2 (t, 2H, CH₂NH₂) | 40–50 (CH₂NH₂) |
Note: These predictions are based on analogous carbamate structures and may vary depending on electronic effects from the 4-chloro substituent.
Mass Spectrometry
- Molecular Ion Peak : Expected at m/z 270.76 (M⁺).
- Fragmentation : Loss of tert-butyl (−56) or cleavage of the carbamate group (−88) may dominate.
No experimental MS data is available in the provided sources, underscoring the need for targeted analytical studies.
Computational Modeling of Rotational Barriers and Inversion Pathways
Computational methods like density functional theory (DFT) or molecular mechanics (MM) can simulate conformational dynamics.
Key Computational Targets
- Rotational Barriers :
- Aminomethyl Group : Restricted rotation around the C-N bond due to steric hindrance from the benzyl ring.
- Benzyl-Carbamate Linkage : Free rotation about the C-C bond.
- Inversion Pathways :
- Carbamate Nitrogen : Potential for pyramidal inversion, but carbamate geometry typically restricts this motion.
Methodological Approaches
- DFT Calculations : To estimate energy barriers for bond rotation.
- Molecular Dynamics (MD) : To study conformational equilibria at physiological temperatures.
While computational studies could predict preferred conformers, experimental validation via NMR or X-ray crystallography remains essential.
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXARVKTIKFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457017 | |
| Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439116-15-1 | |
| Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mixed Anhydride-Mediated Acylation
The cornerstone synthesis involves N-Boc-D-serine as the starting material, leveraging its chiral center to ensure enantiomeric purity in downstream products. Patent CN102020589B details a two-step protocol:
- Mixed Anhydride Formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate ($$ \text{i-BuOCOCl} $$) in anhydrous ethyl acetate at 0–5°C, using N-methylmorpholine (NMM) as an acid scavenger.
- Benzylamine Condensation : The intermediate anhydride undergoes nucleophilic attack by benzylamine at 10–15°C, yielding the carbamate precursor.
Critical Parameters :
Phase-Transfer Catalyzed O-Methylation
Subsequent O-methylation employs phase-transfer catalysis (PTC) to install the methoxy group. As per CN102020589B, Tetrabutylammonium bromide ($$ \text{(n-Bu)}_4\text{N}^+\text{Br}^- $$) facilitates the reaction between the hydroxyl-bearing intermediate and methyl sulfate in ethyl acetate.
Optimized Conditions :
- Catalyst Loading : 0.025–0.2 equivalents of PTC relative to substrate.
- Base : 50% aqueous KOH enables deprotonation without hydrolyzing the Boc group.
- Temperature : Reactions at -10°C to 20°C balance reaction rate and byproduct formation.
Table 1: Comparative Yields Under Varied PTC Conditions
| PTC Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|
| 0.025 | -10–0 | 97 |
| 0.1 | 5–10 | 95 |
| 0.2 | 15–20 | 92.4 |
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
Crude product purification employs hexane/ethyl acetate (8:1 v/v) to precipitate high-purity carbamate. This system exploits the differential solubility of the target compound versus residual benzylamine and inorganic salts.
Azeotropic Drying
CN1907948A emphasizes azeotropic water removal using toluene during esterification, achieving <0.1% moisture content critical for Boc stability.
Analytical Characterization
Spectroscopic Validation
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc CH$$3$$), 3.85 (d, 2H, NHCH$$2$$), 4.37 (s, 2H, ArCH$$2$$), 7.32 (d, 2H, ArH).
- HPLC : Retention time = 12.7 min (C18 column, 70:30 MeCN/H$$_2$$O).
Industrial Applications and Scalability
Antitumor Agent Synthesis
The 4-chlorobenzyl motif is pivotal in proteasome inhibitors (e.g., bortezomib analogs), where the chlorine atom enhances target binding via halogen bonding.
Neurological Drug Intermediates
This carbamate serves as a precursor to lacosamide derivatives, with the Boc group enabling selective N-deprotection during final steps.
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide-Mediated Coupling
This compound participates in peptide coupling reactions through its primary amine group. In a representative synthesis protocol ( ):
Reaction Scheme:
this compound + Boc-D-Phe-Pro-OH → N-(tert-Butoxyacetyl)-D-phenylalanyl-N-(2-{(tert-butoxycarbonyl)amino]methyl}-5-chlorobenzyl)-L-prolinamide
| Parameter | Value/Description |
|---|---|
| Coupling Reagents | EDC (1.5 eq), HOAT (1.5 eq) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction Time | 12–15 hours |
| Purification | Preparative HPLC |
| Product Mass (M+1) | 615.2 |
This reaction highlights the utility of the compound in constructing complex peptidomimetics while retaining the tert-butyl carbamate protecting group .
Condensation with Substituted Benzamides
The aminomethyl group undergoes condensation with aromatic carboxylic acids under carbodiimide activation, as demonstrated in related structural analogs ( ):
General Reaction Conditions:
| Component | Role/Quantity |
|---|---|
| Activation Reagents | EDCI (1.5 eq), HOBt (1.5 eq) |
| Solvent | Diethyl ether |
| Workup | Aqueous extraction, Na₂SO₄ drying |
| Purification | Column chromatography (EtOAc/hexane) |
These conditions yield substituted benzamido derivatives with anti-inflammatory activity, achieving inhibition rates of 39.021%–54.239% in carrageenan-induced edema models .
Stability Under Synthetic Conditions
While specific hydrolysis data for this compound are not publicly available in non-restricted sources, carbamates generally exhibit predictable behavior:
Theoretical Hydrolysis Pathways:
-
Acidic Conditions : Cleavage of the tert-butyloxycarbonyl (Boc) group to release CO₂ and the free amine.
-
Basic Conditions : Possible degradation of the carbamate linkage.
Experimental validation would require controlled studies with HCl/THF or TFA/DCM systems, followed by characterization via LC-MS or NMR .
Functional Group Compatibility
The chlorobenzyl moiety remains inert under standard coupling conditions, enabling selective modifications at the aminomethyl site. This stability is critical for multi-step syntheses requiring orthogonal protection strategies .
Research Implications
The compound’s reactivity profile positions it as a versatile intermediate in:
-
Peptide Chemistry : Facile incorporation into backbone-modified peptides.
-
Medicinal Chemistry : Scaffold for developing antimicrobial or anti-inflammatory agents.
-
Materials Science : Potential monomer for functionalized polymers.
Further studies should explore its behavior under photochemical, catalytic, or enzymatic conditions to expand synthetic utility.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that releases active amines in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate involves its ability to undergo hydrolysis to release the active amine. This amine can then interact with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs differ in substituent positions, protective groups, or additional functional groups. Key examples include:
Key Observations :
- Substituent Position: The 2-aminomethyl and 4-Cl configuration in the target compound distinguishes it from analogs like the 4-aminomethyl derivative (CAS 108467-99-8) and the 3-aminomethyl hydrochloride (CAS 914465-97-7). The 2-position may sterically hinder interactions compared to the 3- or 4-positions .
- Chlorine vs.
- Salt Forms : Hydrochloride salts (e.g., CAS 914465-97-7) exhibit higher aqueous solubility, critical for in vivo applications, whereas the free base form (target compound) may require formulation optimization .
Biological Activity
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS number 439116-15-1) is a synthetic organic compound that has garnered attention due to its potential biological activities. Characterized by its unique structural features, including a tert-butyl group, an aminomethyl group, and a chlorobenzyl moiety, this compound exhibits various interactions with biological targets. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- Boiling Point : Approximately 403°C
The compound's structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chlorobenzylamine : The starting material undergoes reaction with tert-butyl isocyanate to yield the carbamate.
- Purification : The crude product is purified through standard methods such as recrystallization or chromatography.
Initial studies suggest that this compound may interact with various biological targets, particularly bacterial enzymes. This interaction indicates potential antimicrobial properties, which could be explored further through advanced techniques like molecular docking simulations and surface plasmon resonance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown that structural modifications can significantly influence the efficacy of related compounds against different bacterial strains.
Case Studies
-
Antibacterial Screening : A study conducted on structurally related compounds demonstrated that modifications in halogen substitution (e.g., chlorine vs. bromine) affected antibacterial potency. This compound was noted for its promising activity against specific bacterial strains.
Compound Name Structure Features Biological Activity Tert-butyl 4-(aminomethyl)-benzylcarbamate Benzyl group instead of chlorobenzyl Lower antibacterial activity Tert-butyl 4-bromo-2-chlorobenzylcarbamate Bromine substitution on benzene ring Enhanced activity against Gram-positive bacteria - Binding Affinity Studies : Investigations into the binding affinity of this compound with bacterial enzymes revealed significant interactions. These findings suggest a mechanism for its antimicrobial effects, warranting further exploration in drug development.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Unique Aspects | Potential Applications |
|---|---|---|
| This compound | Unique combination of functional groups | Medicinal chemistry, antimicrobial agents |
| Tert-butyl 4-bromo-2-chlorobenzylcarbamate | Different halogen affects biological activity | Antibacterial research |
| Tert-butyl 2-(aminomethyl)-6-tert-butylphenol | Increased lipophilicity; altered solubility | Drug formulation |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A common approach involves reacting 2-(aminomethyl)-4-chlorobenzylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF or DCM). Purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Purity can be confirmed by HPLC (≥95%) and corroborated by -NMR (e.g., tert-butyl singlet at ~1.4 ppm) and mass spectrometry (Exact Mass: 270.1135) .
Q. How should researchers characterize this compound to resolve conflicting spectral data?
- Methodological Answer : If discrepancies arise between NMR and mass spectrometry, use complementary techniques:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals, especially in the aromatic and aminomethyl regions.
- Elemental Analysis : Validates the molecular formula (CHClNO) to rule out impurities.
- High-Resolution MS : Confirms the exact mass (270.1135) and isotopic pattern matching chlorine .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Avoid prolonged exposure to light, moisture, or acidic/alkaline environments, as the tert-butyl carbamate group may hydrolyze under extreme pH. Stability studies show no decomposition at room temperature for ≤6 months when properly sealed .
Advanced Research Questions
Q. How can the tert-butyl carbamate group be selectively removed in the presence of acid-sensitive functionalities?
- Methodological Answer : Use mild acidic conditions (e.g., 10% TFA in DCM for 1–2 h at 0°C) to cleave the Boc group without affecting other labile groups. For systems with competing acid-sensitive moieties (e.g., esters), catalytic hydrogenation (H, Pd/C) or photolytic deprotection may be alternatives. Post-deprotection, neutralize with a weak base (e.g., NaHCO) and purify via extraction .
Q. What strategies optimize yield in large-scale synthesis of this intermediate?
- Methodological Answer :
- Solvent Optimization : Replace THF with acetonitrile to improve reaction homogeneity.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection.
- Workup : Use liquid-liquid extraction (water/DCM) instead of column chromatography for initial purification, reducing solvent waste. Pilot batches report yields increasing from 65% to 82% using these modifications .
Q. How does steric hindrance from the tert-butyl group influence reactivity in subsequent reactions?
- Methodological Answer : The bulky tert-butyl group reduces nucleophilic attack at the carbamate carbonyl, enhancing stability during downstream reactions (e.g., Suzuki couplings). However, it may sterically hinder amide bond formation; mitigate this by using coupling agents like HATU or adjusting reaction temperature to 50°C .
Key Applications in Research
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
